Gallium maltolate

Descripción general

Descripción

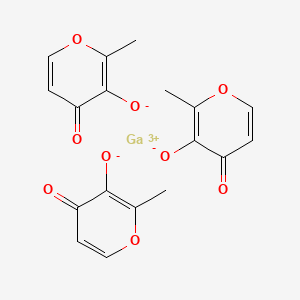

El maltolato de galio es un complejo de coordinación que consiste en un catión de galio trivalente coordinado a tres ligandos de maltolato. Es un agente terapéutico potencial para el cáncer, las enfermedades infecciosas y las enfermedades inflamatorias . El compuesto es conocido por su significativa solubilidad tanto en agua como en lípidos, lo que lo convierte en un candidato versátil para diversas aplicaciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maltolato de galio se sintetiza haciendo reaccionar sales de galio, como el nitrato de galio o el cloruro de galio, con maltol en una solución acuosa. La reacción típicamente involucra los siguientes pasos:

- Disolución de sales de galio en agua.

- Adición de maltol a la solución.

- Agitar la mezcla a temperatura ambiente hasta que la reacción se complete.

- Precipitación de maltolato de galio ajustando el pH o evaporando el solvente .

Métodos de producción industrial

La producción industrial de maltolato de galio sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

- Disolución a gran escala de sales de galio.

- Adición controlada de maltol.

- Agitación continua y monitoreo de las condiciones de reacción.

- Filtración y purificación del producto final para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El maltolato de galio experimenta diversas reacciones químicas, incluyendo:

Oxidación: El maltolato de galio puede experimentar reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: El compuesto puede reducirse bajo condiciones específicas, aunque esto es menos común.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes fuertes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Ligandos como el ácido etilendiaminotetraacético (EDTA) u otros agentes quelantes.

Principales productos formados

Oxidación: Formas oxidadas de maltolato de galio.

Reducción: Especies de galio reducidas.

Sustitución: Nuevos complejos de coordinación con diferentes ligandos.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El maltolato de galio ejerce sus efectos principalmente imitando al hierro férrico (Fe3+). Compite con el hierro férrico por los sitios de unión en enzimas y proteínas, interrumpiendo los procesos biológicos esenciales. El compuesto es particularmente eficaz en la inhibición de la ribonucleótido reductasa, una enzima crucial para la síntesis de ADN. Al interferir con el metabolismo del hierro, el maltolato de galio induce la apoptosis en células que proliferan rápidamente, como las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Nitrato de galio: Otro compuesto a base de galio utilizado en el tratamiento del cáncer.

Cloruro de galio: Utilizado en diversas aplicaciones químicas e industriales.

Citrato de galio: Employed in medical imaging and diagnostic procedures.

Unicidad del maltolato de galio

El maltolato de galio es único debido a su mayor biodisponibilidad oral en comparación con otros compuestos de galio. Su capacidad para solubilizarse tanto en agua como en lípidos mejora su potencial terapéutico y versatilidad en diversas aplicaciones .

Actividad Biológica

Gallium maltolate (GaM) is a coordination complex of gallium and maltol that has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of GaM, focusing on its mechanisms of action, efficacy in various models, and implications for future research.

1. Antimicrobial Activity

Mechanism of Action

this compound exhibits significant antimicrobial properties, particularly against pathogens such as Pseudomonas aeruginosa and uropathogenic Escherichia coli. The compound acts as an iron mimic, disrupting iron-dependent processes critical for bacterial growth. In vitro studies have shown that GaM inhibits the uptake of iron by bacteria, leading to cell stress and reduced virulence factors such as quorum-sensing proteins and motility factors .

Case Study: Uropathogenic E. coli

A study using a mouse model of cystitis demonstrated that GaM effectively localized to bladder tissue, achieving a median concentration of 1.93 µg/g after five days of treatment. This suggests its potential as an antimicrobial therapy for urinary tract infections . The study highlights the compound's ability to reach infection sites, enhancing its therapeutic efficacy.

2. Anticancer Activity

Efficacy Against Glioblastoma

Recent research indicates that GaM has significant activity against glioblastoma stem cells. In vitro studies revealed that GaM inhibits cellular iron homeostasis and disrupts critical iron-dependent processes necessary for tumor growth. In a rat model, oral administration of GaM resulted in tumor shrinkage and prolonged survival .

Table 1: Summary of Anticancer Studies on this compound

3. Pharmacokinetics and Safety

This compound has been shown to provide high bioavailability following oral administration, with minimal reported toxicity. In a pharmacokinetic study involving mice, serum concentrations were measured at 110.5 ng/mL and 559.3 ng/mL for doses of 10 mg/kg and 50 mg/kg respectively after ten days of treatment . This indicates effective absorption and distribution within the body.

4. Future Directions

The promising results from preclinical studies have led to ongoing clinical trials assessing the safety and efficacy of GaM in patients with glioblastoma and potentially other malignancies. The unique mechanism by which GaM targets iron metabolism presents an innovative approach in cancer therapy, especially for tumors reliant on iron for growth .

Propiedades

IUPAC Name |

gallium;2-methyl-4-oxopyran-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYOZSDALANRF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15GaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gallium maltolate is a novel orally active formulation of gallium, a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth.Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis. Titan's novel product, gallium maltolate, may significantly expand the therapeutic potential of gallium by providing the advantages of enhanced bioavailablity, a potentially improved therapeutic profile and ease of administration. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108560-70-9 | |

| Record name | Gallium maltolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALLIUM MALTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.